3-Formyl-5-methoxychromone
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Overview
Description
3-Formyl-5-methoxychromone is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is a derivative of chromone, a naturally occurring compound found in various plants. The structure of this compound includes a formyl group (-CHO) at the third position and a methoxy group (-OCH3) at the fifth position of the chromone ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formyl-5-methoxychromone can be synthesized through various methods. One common method involves the reaction of 5-methoxy-2-hydroxyacetophenone with formic acid and acetic anhydride . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-5-methoxychromone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products Formed
Oxidation: 3-Carboxy-5-methoxychromone.
Reduction: 3-Hydroxymethyl-5-methoxychromone.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
3-Formyl-5-methoxychromone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-5-methoxychromone is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Formylchromone: Lacks the methoxy group at the fifth position.
5-Methoxychromone: Lacks the formyl group at the third position.
3-Formyl-7-methoxychromone: Has a methoxy group at the seventh position instead of the fifth.
Uniqueness
3-Formyl-5-methoxychromone is unique due to the presence of both the formyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
49619-59-2 |
---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methoxy-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c1-14-8-3-2-4-9-10(8)11(13)7(5-12)6-15-9/h2-6H,1H3 |
InChI Key |
MZYWEENVJLHIQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=CO2)C=O |
Origin of Product |
United States |
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